4-Thiazolidinone, 3-(1-methylethyl)-2-thioxo-
Overview
Description
“4-Thiazolidinone, 3-(1-methylethyl)-2-thioxo-” is a chemical compound with the molecular formula C7H13NOS . It is used for experimental and research purposes .
Molecular Structure Analysis
The molecular structure of “4-Thiazolidinone, 3-(1-methylethyl)-2-thioxo-” includes a thiazolidinone core, which is a heterocyclic compound containing both sulfur and nitrogen in the ring .Scientific Research Applications
Anti-Tubercular Activity
The compound has been investigated for its potential as an anti-tubercular agent against Mycobacterium tuberculosis H37Rv ATCC 25618. Notably, derivatives of this 4-thiazolidinone exhibited potent bioactivity. Among them, compound SKYb demonstrated the highest inhibition against various bacterial strains, ranging from 41 to 165 μg/mL, outperforming standard antibiotics like streptomycin, kanamycin, and vancomycin .
Anti-Bacterial Properties
In addition to its anti-tubercular activity, several derivatives of this compound displayed effectiveness against bacterial strains such as Escherichia coli, Enterobacter aerogenes, Salmonella typhi, Streptococcus pneumoniae, and Staphylococcus aureus. Notably, compounds SKYc, SKYd, and SKYe showed significant antibacterial effects .
Anti-Dengue Potential
Using computational molecular docking, researchers evaluated the anti-dengue activity of coumarin hybrids (including 4-thiazolidinone derivatives). Among these hybrids, compounds SKYf, SKYd, SKYc, and SKYe exhibited strong anti-dengue potential. Their docking scores were impressive, suggesting their efficacy as two-component NS2B/NS3 DENV flavivirus serine protease inhibitors .
New Scaffold for Infection Treatment
The discovery of 4-thiazolidinone coumarin derivatives as a new scaffold holds promise for treating both bacterial and viral infections. These compounds may eventually yield useful therapeutic agents .
Chemical Details:
Mechanism of Action
Target of Action
Thiazolidinone derivatives have been extensively studied for their potential as anti-tubercular agents against mycobacterium tuberculosis and as inhibitors of the NS2B/NS3 DENV flavivirus serine protease .
Mode of Action
Thiazolidinone derivatives have been found to exhibit potent bioactivity against various bacterial strains . The compound’s interaction with its targets likely results in the inhibition of essential enzymes, thereby disrupting the normal functioning of the pathogen .
Biochemical Pathways
Thiazolidinone derivatives have been associated with significant anticancer activities . They may inhibit various enzymes and cell lines, disrupting the normal cellular processes and leading to cell death .
Result of Action
Thiazolidinone derivatives have shown significant bioactivity against various bacterial strains . This suggests that the compound may have a bactericidal or bacteriostatic effect, inhibiting the growth and proliferation of bacteria.
properties
IUPAC Name |
3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NOS2/c1-4(2)7-5(8)3-10-6(7)9/h4H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTCWIVFHBFWAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)CSC1=S | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NOS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80365629 | |
Record name | 4-Thiazolidinone, 3-(1-methylethyl)-2-thioxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80365629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Thiazolidinone, 3-(1-methylethyl)-2-thioxo- | |
CAS RN |
10574-68-2 | |
Record name | 4-Thiazolidinone, 3-(1-methylethyl)-2-thioxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80365629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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